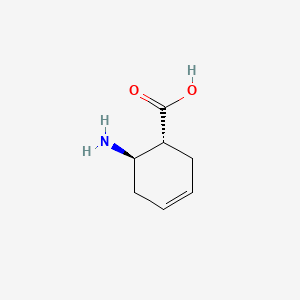(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid
CAS No.: 97945-19-2
Cat. No.: VC4293186
Molecular Formula: C7H11NO2
Molecular Weight: 141.17
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 97945-19-2 |
|---|---|
| Molecular Formula | C7H11NO2 |
| Molecular Weight | 141.17 |
| IUPAC Name | (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid |
| Standard InChI | InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-2,5-6H,3-4,8H2,(H,9,10)/t5-,6-/m1/s1 |
| Standard InChI Key | CQINMZNDBYQHKR-NTSWFWBYSA-N |
| SMILES | C1C=CCC(C1C(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(1R,6R)-6-Aminocyclohex-3-ene-1-carboxylic acid (CAS 97945-19-2) belongs to the class of bicyclic β-amino acids. Its molecular formula is C₇H₁₁NO₂, with a molar mass of 141.17 g/mol . The cyclohexene ring adopts a chair conformation, with the amino (-NH₂) and carboxylic acid (-COOH) groups occupying axial positions in most derivatives . The double bond at the 3-position introduces planarity, influencing both reactivity and intermolecular interactions.
Stereochemical Features
-
Absolute Configuration: The (1R,6R) designation indicates that both chiral centers (C1 and C6) have R configurations.
-
Torsion Angles: φ (N–Cα) and ψ (Cα–CO) angles average -60° and -30°, respectively, favoring folded conformations .
-
Hydrogen Bonding: The axial amino group participates in intramolecular H-bonding with the carboxylic oxygen, stabilizing the chair conformation .
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid | |
| InChI Key | CQINMZNDBYQHKR-PHDIDXHHSA-N | |
| Isomeric SMILES | C1C=CCC@HN | |
| Melting Point | 215–217°C (decomp.) |
Synthesis and Stereochemical Control
Enantioselective Synthetic Routes
The synthesis of (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid typically involves asymmetric catalysis or resolution:
-
Catalytic Hydrogenation:
-
Enzymatic Resolution:
Industrial-Scale Challenges
-
Purification: Crystallization from ethanol/water mixtures removes diastereomeric impurities .
-
Yield Optimization: Continuous flow reactors improve throughput but require precise temperature control (±2°C) to prevent epimerization .
Conformational Analysis and Crystallography
X-Ray Diffraction Studies
Crystallographic data for derivatives reveal consistent conformational trends:
| Derivative | Amino Group Position | Cyclohexene Ring Conformation | Reference |
|---|---|---|---|
| Boc-Acc-OH | Axial | Chair | |
| ClCH₂CO-Acc-OH | Axial | Chair | |
| Free Acid (H-Acc-OH) | Equatorial | Chair |
-
Key Observation: In 6/7 analyzed structures, the amino group occupies an axial position, while the free acid uniquely places the carbonyl group axially .
-
Torsion Angles: φ = -57° to -63°, ψ = -25° to -33°, indicating a preference for γ-turn motifs in peptide chains .
Comparative Analysis with Structural Analogs
Cyclohexane-Based β-Amino Acids
| Compound | Key Structural Difference | Conformational Flexibility |
|---|---|---|
| (1S,6S)-6-Aminocyclohex-3-ene-1-carboxylic acid | Enantiomeric configuration | Similar chair conformation |
| 1-Aminocyclohexane-1-carboxylic acid | Saturated ring, no double bond | Increased ring puckering |
| cis-4-Aminocyclohexanecarboxylic acid | Transannular H-bonding | Boat conformation adopted |
The unsaturated cyclohexene ring in (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid reduces ring puckering compared to saturated analogs, enhancing conformational predictability .
Applications and Research Directions
Peptidomimetic Design
-
Helical Foldamers: The φ/ψ angles align with α-helix parameters, enabling design of stable helical peptides .
-
Case Study: Boc-(Acc)₂-OH adopts a 3₁₀-helix-like structure in crystals, with 4.2 Å pitch and 3 residues per turn .
Catalytic Applications
-
Chiral Ligands: The amino-carboxylate moiety chelates metals, forming catalysts for asymmetric aldol reactions .
Future Research Challenges
-
Stereochemical Purity: Scaling enantioselective synthesis while maintaining >99% ee remains technically demanding.
-
Biological Profiling: Limited data exist on pharmacokinetics or toxicity, necessitating in vitro ADMET studies.
-
Computational Modeling: MD simulations could predict solvent-dependent conformational changes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume